N,N-Dimethyl-2-(propan-2-yl)aniline

Description

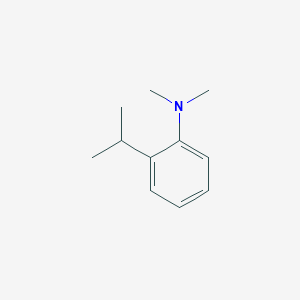

N,N-Dimethyl-2-(propan-2-yl)aniline is a substituted aniline derivative featuring an N,N-dimethylamino group and a propan-2-yl (isopropyl) substituent at the ortho position of the benzene ring. The compound’s structure combines steric hindrance from the isopropyl group with electron-donating effects from the dimethylamino moiety, influencing its reactivity in cyclization, borylation, and other key reactions.

Properties

CAS No. |

55359-23-4 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N,N-dimethyl-2-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-9(2)10-7-5-6-8-11(10)12(3)4/h5-9H,1-4H3 |

InChI Key |

IOAGYDXMJWZUJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Alkylation of Aniline: One common method for synthesizing N,N-Dimethyl-2-(propan-2-yl)aniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as:

C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O

This method is efficient and widely used in industrial settings .

-

Use of Dimethyl Ether: Another method involves using dimethyl ether as the methylating agent instead of methanol. This reaction also requires an acid catalyst and follows a similar mechanism .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-2-(propan-2-yl)aniline can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing agent and conditions used.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Oxidation: N-oxides.

Reduction: Secondary or primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

Catalysis: N,N-Dimethyl-2-(propan-2-yl)aniline is used as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Biology:

Biochemical Studies: It is used in the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

Medicine:

Pharmaceuticals: This compound is a precursor in the synthesis of certain drugs, contributing to the development of new therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(propan-2-yl)aniline involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. The presence of the dimethylamino group enhances its electron-donating ability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes critical structural and electronic differences between N,N-Dimethyl-2-(propan-2-yl)aniline and related compounds:

Key Observations :

- In contrast, the phenylethynyl group in its analog provides conjugation but minimal steric bulk .

- Electronic Effects: The N,N-dimethylamino group enhances electron density on the ring, favoring electrophilic substitution. However, the ethynyl group in N,N-Dimethyl-2-(phenylethynyl)aniline withdraws electrons, altering reactivity pathways .

Reactivity in Key Reactions

Borylation Reactions

- N,N-Dimethyl-2-(phenylethynyl)aniline reacts with BCl₃ via trans-haloboration , forming boron intermediates without cyclization. This contrasts with thioanisole derivatives, which undergo borylative cyclization due to sulfur’s electronic effects .

- This compound (inferred): The isopropyl group’s steric bulk may suppress cyclization, favoring linear adducts or alternative pathways.

Cyclization to Indoles

- N,N-Dimethyl-2-(phenylethynyl)aniline undergoes sodium persulfate-catalyzed cyclization to form indoles in 75% yield .

- Methoxy or seleno analogs (e.g., 1-methoxy-2-(phenylethynyl)benzene) fail to cyclize under similar conditions, highlighting the necessity of the dimethylamino group’s electron-donating capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.